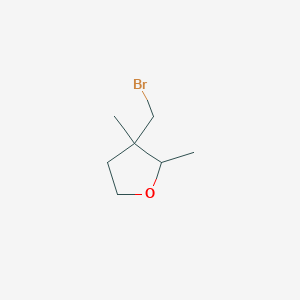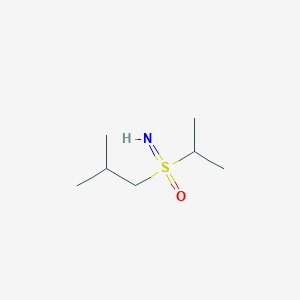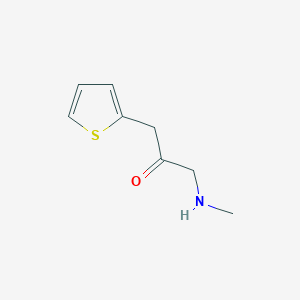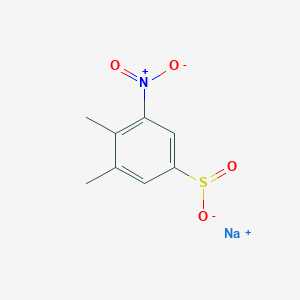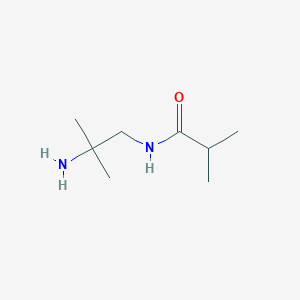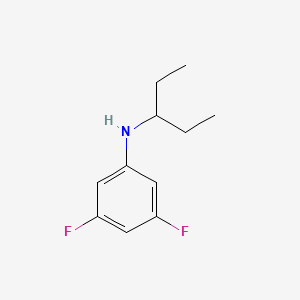![molecular formula C10H17Cl B13171445 ([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13171445.png)
([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane: is an organic compound with the molecular formula C10H17Cl . It is a cyclopentane derivative where a cyclopropyl group is attached to the cyclopentane ring via a chloromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane typically involves the reaction of cyclopentane with chloromethylcyclopropane under specific conditions. One common method involves the use of a strong base to deprotonate the cyclopentane, followed by the addition of chloromethylcyclopropane. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of This compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts may also be used to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of cyclopentyl ketones or alcohols.
Reduction: Formation of cyclopentylmethylcyclopropane.
Substitution: Formation of cyclopentylmethylcyclopropanol or cyclopentylmethylcyclopropylamine.
Aplicaciones Científicas De Investigación
([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This compound can also interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylmethylcyclopropane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Cyclopentylmethylcyclopropanol: Contains a hydroxyl group instead of a chloromethyl group, leading to different chemical properties.
Cyclopentylmethylcyclopropylamine: Contains an amino group, which can engage in different types of chemical reactions compared to the chloromethyl group .
Uniqueness
([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane: is unique due to its chloromethyl group, which provides a site for various chemical modifications.
Propiedades
Fórmula molecular |
C10H17Cl |
|---|---|
Peso molecular |
172.69 g/mol |
Nombre IUPAC |
[1-(chloromethyl)cyclopropyl]methylcyclopentane |
InChI |
InChI=1S/C10H17Cl/c11-8-10(5-6-10)7-9-3-1-2-4-9/h9H,1-8H2 |
Clave InChI |
VGUAPSJTGLQBKO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CC2(CC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
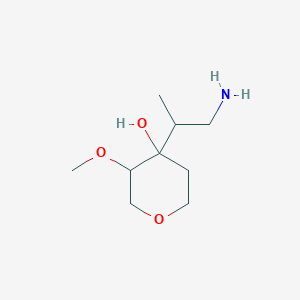
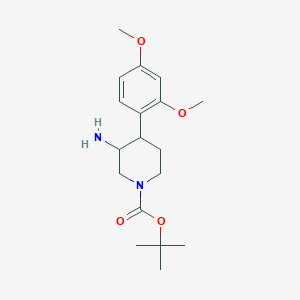
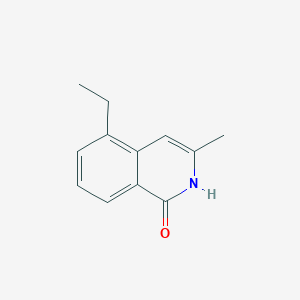
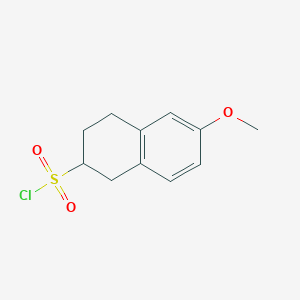
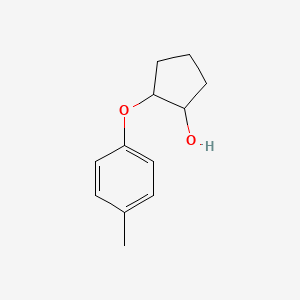
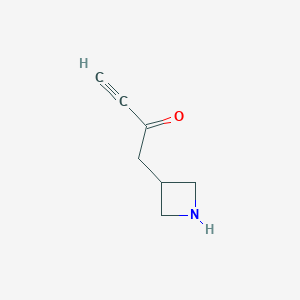
![2,6-Diisopropylphenyl{[4-(3-Methoxyphenyl)-1-pyrimidin-2-ylpiperidin-4-yl]carbonyl}sulfamate](/img/structure/B13171393.png)
